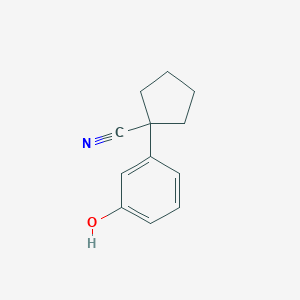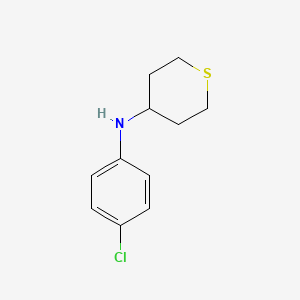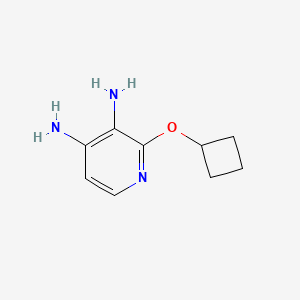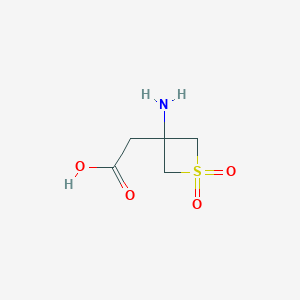![molecular formula C11H16N2O B13313557 2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
2-[(1-Phenylpropyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylpropyl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylpropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpropyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with acetic anhydride or acetyl chloride under basic conditions to form the desired amide. The reaction typically proceeds as follows:
-
Reaction with Acetic Anhydride
Reagents: 1-Phenylpropylamine, Acetic Anhydride
Conditions: Room temperature, basic catalyst (e.g., pyridine)
Reaction: [ \text{C}{13}\text{NH}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}{13}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
-
Reaction with Acetyl Chloride
Reagents: 1-Phenylpropylamine, Acetyl Chloride
Conditions: Room temperature, basic catalyst (e.g., triethylamine)
Reaction: [ \text{C}{13}\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}{13}\text{NHCOCH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-[(1-Phenylpropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
2-[(1-Phenylpropyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and other amides.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(1-Phenylpropyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- N-(3-Phenylpropyl)acetamide
- 2-Phenylpropane-1,3-diamine
- N-(2-Phenylethyl)acetamide
Comparison
2-[(1-Phenylpropyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological effects, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-(1-phenylpropylamino)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-2-10(13-8-11(12)14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H2,12,14) |
InChIキー |
YBYRJPIXESBENQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)


![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)


![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)

![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)


![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
